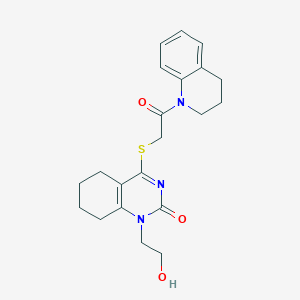

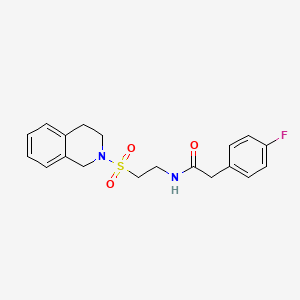

N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-2-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that can be categorized within the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer properties. The structure of the compound suggests that it may interact with biological targets through multiple mechanisms, such as hydrogen bonding and lipophilic interactions, due to the presence of the sulfonyl group and the fluorophenyl moiety.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves key intermediates that allow for the introduction of various functional groups. For instance, the versatile synthons 2-chloro-N-(4-sulfamoylphenyl)acetamides were used as key intermediates for the synthesis of a wide range of sulfonamide derivatives with different moieties, such as adamantyl, indene, and isoquinoline . This suggests that a similar synthetic approach could be employed for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroisoquinoline and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. For example, molecular modeling studies of tetrahydroisoquinolines showed that the sulfonamide -NH- could form a hydrogen bond with specific amino acid residues in the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . However, the crystal structure analysis revealed that the sulfonamide oxygens are the ones forming favorable interactions. This information is valuable for understanding how N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide might interact with its targets, emphasizing the importance of the sulfonyl group's orientation and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group and the substituents attached to it. The comparison of sulfonamides with their isosteric sulfones showed that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides . This indicates that the chemical nature of the sulfonyl group and its adjacent substituents can significantly affect the potency and selectivity of the compounds, which is an important consideration in the chemical reactions analysis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and stability, are key factors that influence their biological activity and pharmacokinetic profile. The increased lipophilicity of sulfones compared to sulfonamides suggests that modifications to the sulfonamide group can enhance the ability of these compounds to cross biological barriers, such as the blood-brain barrier . This property is particularly relevant for the analysis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide, as its potential efficacy as a therapeutic agent may be affected by its ability to reach its target sites within the body.

科学研究应用

癌症研究中的细胞毒活性

一些新的磺酰胺衍生物,包括与 N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-2-(4-氟苯基)乙酰胺 在结构上相关的化合物,已被合成并显示出对乳腺癌 (MDA-MB-231) 和结肠癌 (HT-29) 细胞系具有显着的细胞毒活性。这些发现表明在癌症治疗中的潜在应用 (Ghorab 等人,2015)。

结构方面和特性

对含酰胺异喹啉衍生物的结构方面的研究揭示了对其盐和包合物性质的见解。本研究为新药剂的开发提供了基础知识,展示了此类化合物在药物制剂中的潜力 (Karmakar 等人,2007)。

抗菌应用

1,4-二氢-1-乙基-6-氟-7-(4-甲基-1-哌嗪基)-4-氧代喹啉-3-羧酸(与感兴趣的化合物相关的化合物)的广泛抗菌活性已得到证实,表明其在治疗全身感染中的作用 (Goueffon 等人,1981)。

抑制苯乙醇胺 N-甲基转移酶

对 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉的研究阐明了它们对苯乙醇胺 N-甲基转移酶 (PNMT) 的有效和选择性抑制,PNMT 是一种参与应激反应的酶。这项研究对针对应激相关疾病的药物开发具有影响 (Grunewald 等人,2006)。

合成和表征

基于喹唑啉酮的衍生物作为 VEGFR-2 和 EGFR 酪氨酸激酶的双重抑制剂的合成和表征,这些激酶是癌症治疗中的关键靶点,突出了这些化合物在药物化学中的多功能性 (Riadi 等人,2021)。

荧光研究

对 N-芳基-2-氨基喹啉的荧光特性的研究,与感兴趣的化合物相关的化合物,提供了对它们在生物成像和传感器中的潜在应用的见解。这些研究突出了氢键和取代基对荧光行为的影响 (Hisham 等人,2019)。

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMKUMULWZPWDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

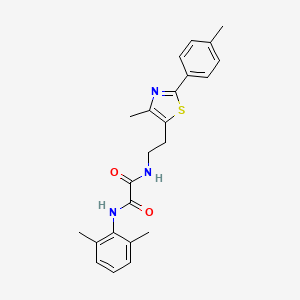

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)

![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)

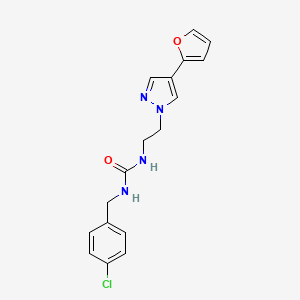

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)

![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)

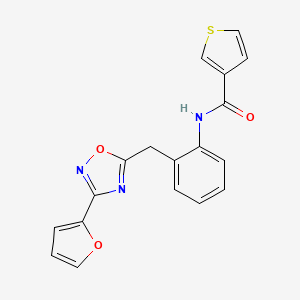

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)